(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound features a methoxy group at the 6th position and a carboxylic acid group at the 2nd position on a tetrahydronaphthalene ring system. The ® configuration indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available naphthalene derivatives.
Methoxylation: Introduction of the methoxy group can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.
Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure. This can be done using hydrogen gas and a palladium or platinum catalyst under high pressure.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a phenol derivative under basic conditions.
Industrial Production Methods
In industrial settings, the synthesis of ®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid often involves:
Continuous Flow Reactors: These allow for precise control over reaction conditions and improved yields.
Catalytic Processes: Use of heterogeneous catalysts to facilitate hydrogenation and carboxylation steps efficiently.
Chiral Resolution: Techniques such as chiral chromatography or enzymatic resolution to obtain the desired ® enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy group or the tetrahydronaphthalene ring.
Reduction: Reduction reactions can further hydrogenate the ring or reduce the carboxylic acid to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or carboxylic acid groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: Halogenating agents like bromine or nucleophiles like amines for substitution reactions.
Major Products
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Investigated for its ability to bind to certain biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties in biological systems.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism by which ®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of signal transduction pathways, influencing cellular responses.
Chirality: The ® configuration is crucial for its interaction with chiral biological molecules, affecting its efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The enantiomer with the opposite configuration, which may have different biological activities.
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The racemic mixture containing both ® and (S) enantiomers.
6-methoxy-2-naphthoic acid: A structurally similar compound lacking the tetrahydronaphthalene ring.
Uniqueness
Chirality: The ® configuration provides unique interactions with biological targets.
Functional Groups: The combination of methoxy and carboxylic acid groups offers diverse reactivity and applications.
Biological Activity: Specific interactions with enzymes and receptors make it a valuable compound in medicinal chemistry.
This detailed overview highlights the significance of ®-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in various scientific domains, emphasizing its unique properties and applications
Properties
IUPAC Name |
(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHLKAPYHAYFF-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@@H](CC2)C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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